Trimethyl(2-pyridyl)tin
Overview
Description
Synthesis Analysis
The synthesis of monomeric 2-pyridylbis(trimethylsilyl)methyltin(II) compounds showcases the versatility of tin in forming chelating bonds with nitrogen-containing ligands. These compounds were prepared from reactions involving SnCl2 or Sn(OC6H3But2-2,6)2, showcasing the adaptability of tin(II) precursors in engaging with nitrogen-donors to form stable organotin compounds (Engelhardt et al., 1988).
Molecular Structure Analysis
X-ray crystallography studies reveal that trimethyltin(IV) compounds exhibit diverse coordination geometries, ranging from trigonal bipyramidal to distorted square pyramidal structures. For instance, tribenzyl(2-pyridinethiolato-N-oxide)tin(IV) forms a rare example of a square pyramidal geometry, indicating the flexible coordination environment of tin(IV) centers in the presence of nitrogen and sulfur donors (Ng et al., 1987).
Chemical Reactions and Properties
Organotin compounds, including trimethyl(2-pyridyl)tin, participate in a wide range of chemical reactions, evidencing their reactivity and utility in organic synthesis. For example, the palladium-catalyzed cross-coupling reaction of 2-PyMe2SiCH2SnBu3 with aryl iodide highlights the remarkable silylmethyl transfer ability of organotin compounds, a process facilitated by pyridyl-to-palladium coordination (Itami et al., 2001).
Physical Properties Analysis
The physical properties of trimethyl(2-pyridyl)tin and related compounds are closely linked to their molecular structure. For instance, X-ray diffraction analysis provides insights into their solid-state configurations, revealing how the coordination geometry affects the compound's stability, packing, and intermolecular interactions. The crystalline structure of tribenzyl(2-pyridinethiolato-N-oxide)tin(IV) exemplifies how molecular geometry influences physical properties (Ng et al., 1987).
Chemical Properties Analysis
The chemical properties of trimethyl(2-pyridyl)tin compounds are characterized by their reactivity towards various chemical agents and conditions. Studies involving the reaction of 2-PyMe2SiCH2SnBu3 with aryl iodide underline the chemical versatility of organotin reagents in facilitating bond formation through cross-coupling reactions, which is pivotal in the synthesis of complex organic molecules (Itami et al., 2001).
Safety And Hazards
properties
IUPAC Name |
trimethyl(pyridin-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-4H;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWHGDDNMJOCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452225 | |
Record name | Trimethyl(2-pyridyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(2-pyridyl)tin | |
CAS RN |
13737-05-8 | |
Record name | Trimethyl(2-pyridyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2-(trimethylstannyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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